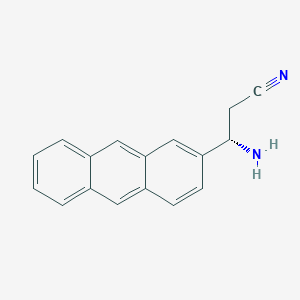
(S)-2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a hydroxyl group, and a bromine atom attached to a difluorophenyl ring. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-bromo-2,6-difluorobenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using a suitable amine source, such as ammonia or an amine derivative, under appropriate reaction conditions to introduce the amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency and selectivity of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the bromine atom or to convert the amino group to a different functional group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde
Reduction: Formation of dehalogenated or amine-modified products
Substitution: Formation of azide or nitrile derivatives
Aplicaciones Científicas De Investigación
(S)-2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-Amino-2-(4-chloro-2,6-difluorophenyl)ethan-1-OL
- (S)-2-Amino-2-(4-iodo-2,6-difluorophenyl)ethan-1-OL
- (S)-2-Amino-2-(4-methyl-2,6-difluorophenyl)ethan-1-OL
Uniqueness
(S)-2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and methyl analogs. This uniqueness makes it particularly valuable in specific synthetic and research applications where the bromine atom’s reactivity is advantageous.
Propiedades
Fórmula molecular |
C8H8BrF2NO |
|---|---|
Peso molecular |
252.06 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(4-bromo-2,6-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H8BrF2NO/c9-4-1-5(10)8(6(11)2-4)7(12)3-13/h1-2,7,13H,3,12H2/t7-/m1/s1 |
Clave InChI |
TVRZNUSYJLKOJB-SSDOTTSWSA-N |
SMILES isomérico |
C1=C(C=C(C(=C1F)[C@@H](CO)N)F)Br |
SMILES canónico |
C1=C(C=C(C(=C1F)C(CO)N)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


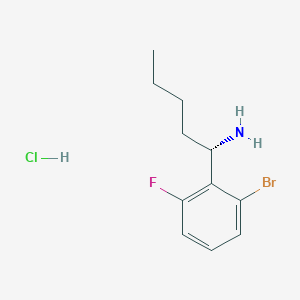
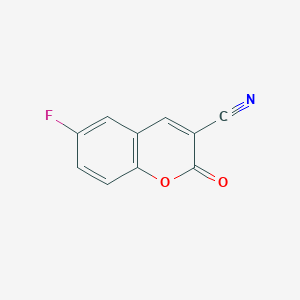
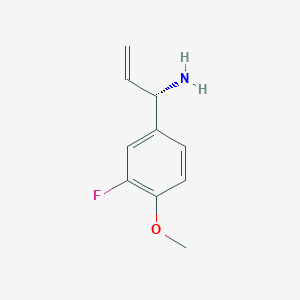
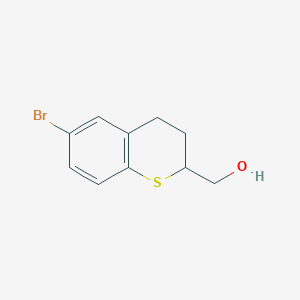
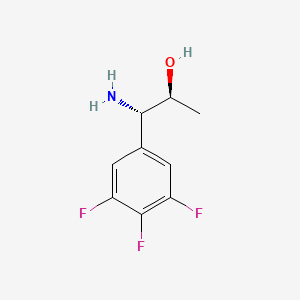
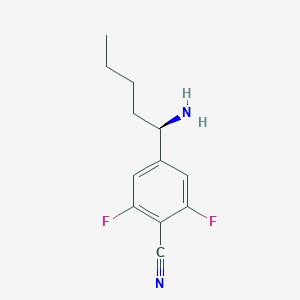
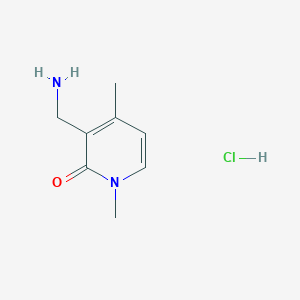

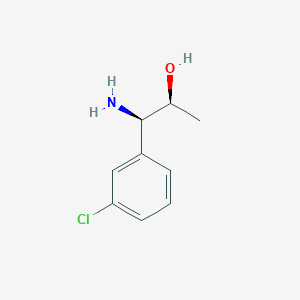
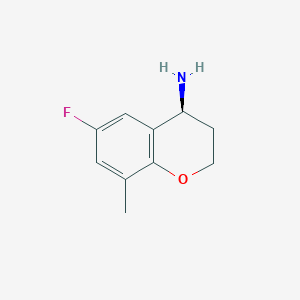
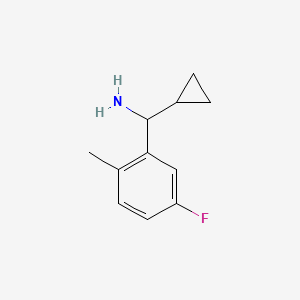
![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]methanecarbohydrazonoylcyanide](/img/structure/B13045174.png)
